molecular formula C15H19F3N2O2 B2453107 4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one CAS No. 2380098-61-1

4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one

Cat. No.: B2453107
CAS No.: 2380098-61-1
M. Wt: 316.324
InChI Key: ULVOLAHGWGCQCS-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one is an organic compound characterized by the presence of trifluoromethyl, pyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a pyridin-4-yloxymethyl group through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions.

    Final Coupling Reaction: The intermediate compounds are coupled to form the final product, often using a base such as potassium carbonate in an appropriate solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and piperidine moieties facilitate binding to target sites, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one: Similar structure but with the pyridine ring at a different position.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of the pyridine and piperidine moieties.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Features a phenyl group instead of the pyridine and piperidine moieties.

Uniqueness

4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one is unique due to the combination of trifluoromethyl, pyridine, and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4,4,4-trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)6-3-14(21)20-9-1-2-12(10-20)11-22-13-4-7-19-8-5-13/h4-5,7-8,12H,1-3,6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVOLAHGWGCQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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